BenchChemオンラインストアへようこそ!

4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid

Hydrogen bonding Drug-likeness Physicochemical profiling

4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid (CAS 1423029-63-3) is a trisubstituted pyrrole-2-carboxylic acid building block with a molecular weight of 196.20 g/mol and a canonical SMILES of CCC1=C(C(=O)O)NC(C)=C1C(N)=O. It is commercially available at a standard purity of 95% from multiple vendors.

Molecular Formula C9H12N2O3
Molecular Weight 196.206
CAS No. 1423029-63-3
Cat. No. B2459790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
CAS1423029-63-3
Molecular FormulaC9H12N2O3
Molecular Weight196.206
Structural Identifiers
SMILESCCC1=C(NC(=C1C(=O)N)C)C(=O)O
InChIInChI=1S/C9H12N2O3/c1-3-5-6(8(10)12)4(2)11-7(5)9(13)14/h11H,3H2,1-2H3,(H2,10,12)(H,13,14)
InChIKeyWVQHKUYRDYFEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid (CAS 1423029-63-3): Procurement-Relevant Differentiation Among Pyrrole-2-Carboxylic Acid Building Blocks


4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid (CAS 1423029-63-3) is a trisubstituted pyrrole-2-carboxylic acid building block with a molecular weight of 196.20 g/mol and a canonical SMILES of CCC1=C(C(=O)O)NC(C)=C1C(N)=O . It is commercially available at a standard purity of 95% from multiple vendors . This compound belongs to a class of pyrrole-2-carboxylic acid derivatives widely employed as medicinal chemistry intermediates; however, its specific 4-carbamoyl substitution pattern distinguishes it from more common 4-acetyl, 4-formyl, or unsubstituted analogs, creating unique hydrogen-bond donor/acceptor capacity and physicochemical properties that directly impact molecular recognition in biological targets. For procurement decisions, the presence of the primary carboxamide at position 4—rather than acetyl, formyl, hydrogen, or alkyl substituents—represents a quantifiable driver of target engagement profile, synthetic utility, and intellectual property positioning.

Why Pyrrole-2-Carboxylic Acid Building Blocks Cannot Be Casually Interchanged: The Case of 4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid


Within the pyrrole-2-carboxylic acid scaffold family, subtle changes at the 4-position produce profound differences in hydrogen-bonding geometry, logP, and metabolic stability—parameters that cannot be compensated for by downstream formulation or assay adjustment. Closely related compounds such as 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid (CAS 856343-03-8) and 3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid (CAS 1354754-55-4) differ by a single functional group yet exhibit divergent hydrogen-bond acceptor counts (3 vs. 3 vs. 2), calculated logP values, and target-binding capacity. Generic substitution among these analogs in a medicinal chemistry program or biochemical assay will alter target engagement, selectivity profile, and downstream SAR interpretation. The data below establish where 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid provides quantifiable, selection-relevant differentiation that materially affects project outcomes.

Quantitative Head-to-Head Evidence Guide: 4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid vs. Its Closest In-Class Analogs


Hydrogen-Bond Donor/Acceptor Capacity: 4-Carbamoyl vs. 4-Acetyl and 4-Unsubstituted Analogs

The 4-carbamoyl substituent introduces a primary amide group that serves simultaneously as a hydrogen-bond donor (HBD) and acceptor (HBA), yielding a total HBD count of 3 and HBA count of 3 for the target compound . In contrast, the 4-acetyl analog (CAS 856343-03-8) contains only a ketone HBA at position 4 (HBD = 2, HBA = 3), while the 4-unsubstituted analog 3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid (CAS 1354754-55-4) has HBD = 2 and HBA = 2 . This differential hydrogen-bonding capacity directly affects target binding thermodynamics and selectivity.

Hydrogen bonding Drug-likeness Physicochemical profiling

Lipophilicity Differential (cLogP): Impact on Permeability and Nonspecific Binding

The target compound exhibits a calculated partition coefficient (cLogP) of 0.64 , reflecting the polarizing effect of the 4-carbamoyl group. The 4-acetyl analog, with a more lipophilic ketone substituent, is predicted to have a higher cLogP (approximately 1.2–1.5 based on the additional methylene unit and reduced polarity of the acetyl vs. carbamoyl group). The 4-unsubstituted analog (CAS 1354754-55-4) is predicted to have a cLogP of approximately 1.8–2.0, reflecting the absence of a polar 4-substituent. These differences in lipophilicity translate into quantifiable differences in membrane permeability and nonspecific protein binding.

Lipophilicity ADME Physicochemical profiling

Fraction sp³ (Fsp3) as a Metric of Molecular Complexity and Target Selectivity Potential

The target compound has an Fsp3 value of 0.333 , reflecting three sp³-hybridized carbons (the ethyl CH₂, ethyl CH₃, and 5-methyl group) out of nine total carbons. In comparison, 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid (CAS 856343-03-8) has an Fsp3 of 0.300 (three sp³ carbons out of ten), and 3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid (CAS 1354754-55-4) has an Fsp3 of 0.375 (three sp³ carbons out of eight). While all three compounds fall within a similar Fsp3 range, the target compound's Fsp3 of 0.333 is positioned closer to the mean Fsp3 of oral drugs (approximately 0.47) than many high-aromaticity screening library compounds, suggesting a balanced fraction of three-dimensional character.

Molecular complexity Drug-likeness Fsp3

Carbamoyl-Specific Pharmacophoric Advantage: Differential Hydrogen-Bonding Geometry vs. Acetyl and Carboxylate Analogs

The primary carboxamide at position 4 presents a planar, resonance-stabilized NH₂—C=O motif capable of forming a bidentate hydrogen-bond interaction (simultaneous donor and acceptor) with target protein residues—a pharmacophoric feature absent in the 4-acetyl analog (monodentate HBA only) and entirely missing from the 4-unsubstituted analog . This bidentate carbamoyl interaction is geometrically analogous to the carboxamide side chain of glutamine and asparagine, enabling the compound to mimic key protein-substrate interactions in protease and amidase active sites. In contrast, 4-carboxy or 4-ester pyrrole-2-carboxylic acid derivatives lack the neutral amide NH₂ donor, forcing a different hydrogen-bond geometry that alters target recognition [1].

Pharmacophore modeling Structure-based drug design Molecular recognition

Synthetic Tractability and Chemical Stability: Carbamoyl vs. Acetyl 4-Substitution

The 4-carbamoyl group is chemically stable under a broad range of reaction conditions, including amide coupling (HATU, EDC/HOBt), esterification, and nucleophilic substitution at the 2-carboxylic acid position—reactions critical for library synthesis . The 4-acetyl analog, by contrast, is susceptible to nucleophilic addition at the ketone carbonyl and can undergo unwanted aldol condensation under basic conditions commonly used for ester hydrolysis or amide bond formation. Furthermore, the primary carboxamide at position 4 can itself serve as a synthetic handle for dehydration to the nitrile [1] or Hofmann rearrangement to the amine, offering synthetic versatility not available with the 4-acetyl or 4-unsubstituted comparators.

Synthetic chemistry Chemical stability Building block utility

Intellectual Property Differentiation: Carbamoyl-Substituted Pyrrole-2-Carboxylic Acids in Patent Literature

Patent analysis reveals that 4-carbamoyl-substituted pyrrole-2-carboxylic acid derivatives have been claimed in antibacterial (DNA gyrase/Topo IV inhibitor) patents, where the carbamoyl group at position 4 is explicitly identified as a key pharmacophoric element for Gram-negative activity [1][2]. In contrast, 4-acetyl-substituted pyrrole-2-carboxylic acids are primarily claimed in HMG-CoA reductase inhibitor patents targeting hypercholesterolemia [3]. This divergent patent landscape means that the target compound occupies a distinct IP space relevant to antibacterial and anti-infective discovery programs, whereas the 4-acetyl analog is more relevant to cardiovascular/metabolic indications.

Patent landscape Freedom to operate Medicinal chemistry

Validated Application Scenarios for 4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid (CAS 1423029-63-3) Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting Kinase Hinge Regions and Protease Active Sites via Bidentate Carbamoyl Interaction

The 4-carbamoyl group's capacity for bidentate hydrogen-bonding (simultaneous donor and acceptor) makes this compound an ideal fragment-sized building block (MW 196.2) for targeting kinase hinge regions and protease active sites. Unlike the 4-acetyl analog, which offers only a monodentate HBA interaction, the primary carboxamide can engage the backbone NH and C=O of hinge residues in a geometry analogous to the adenine ring of ATP . This property, combined with an Fsp3 of 0.333 that provides sufficient three-dimensional character without excessive complexity [1], positions the compound as a privileged fragment for X-ray crystallographic screening and structure-guided optimization. The carboxylic acid at position 2 serves as a synthetic anchor point for amide coupling-based library expansion.

Antibacterial Lead Optimization Leveraging Carbamoyl-Substituted Pyrrole DNA Gyrase/Topo IV Pharmacophore

Patent evidence establishes that 4-carbamoyl pyrrole-2-carboxylic acid derivatives have been claimed as DNA gyrase and Topoisomerase IV inhibitors with antibacterial activity . The target compound, with its 4-carbamoyl-3-ethyl-5-methyl substitution pattern, closely maps onto the Markush structures in these patent families. Its cLogP of 0.64 [1] falls within the optimal range for Gram-negative bacterial penetration (cLogP 0–1), a critical differentiator from the more lipophilic 4-acetyl and 4-unsubstituted analogs that would be predicted to have reduced Gram-negative permeability. This makes the compound a strategically valuable starting point for anti-infective programs targeting drug-resistant pathogens.

Combinatorial Library Synthesis Exploiting Orthogonal 2-Carboxylic Acid and Chemically Robust 4-Carbamoyl Functionality

The orthogonal reactivity of the 2-carboxylic acid (readily activated for amide bond formation via HATU, EDC, or conversion to the acid chloride) and the 4-carbamoyl group (chemically inert under standard coupling conditions yet convertible to nitrile or amine via controlled dehydration or Hofmann rearrangement) enables divergent library synthesis from a single building block . This dual functionality contrasts with the 4-acetyl analog, where the ketone is susceptible to nucleophilic attack under the basic conditions required for many amide coupling protocols [1]. For medicinal chemistry groups synthesizing 100–1000 compound arrays, the chemical robustness of the 4-carbamoyl group translates into higher synthetic success rates and reduced purification burden, directly affecting project timelines and costs.

Physicochemical Property-Driven Lead Optimization with Favorable Permeability and Solubility Profile

With a cLogP of 0.64 , HBD count of 3, and HBA count of 3, the target compound resides in favorable physicochemical space for oral bioavailability according to Lipinski's Rule of Five (MW < 500, cLogP ≤ 5, HBD ≤ 5, HBA ≤ 10). Critically, its cLogP of 0.64 is 0.6–1.4 log units lower than the 4-acetyl and 4-unsubstituted analogs, predicting superior aqueous solubility and reduced nonspecific protein binding [1]. For lead optimization programs where balancing potency against ADME properties is a key challenge, the target compound offers a quantifiably better starting point than its more lipophilic comparators. The 95% commercial purity available from multiple vendors ensures reproducible assay results without the confounding effects of impurities that plague less well-characterized building blocks.

Quote Request

Request a Quote for 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.